molecular formula C5H8N4O2 B11732610 1-Ethyl-5-nitro-1H-pyrazol-4-amine

1-Ethyl-5-nitro-1H-pyrazol-4-amine

Cat. No.: B11732610
M. Wt: 156.14 g/mol
InChI Key: BFHISKDUHSLEOO-UHFFFAOYSA-N
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Description

1-Ethyl-5-nitro-1H-pyrazol-4-amine is a pyrazole derivative featuring an ethyl group at the 1-position and a nitro group at the 5-position of the aromatic ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as bioisosteres. The nitro group confers electron-withdrawing properties, influencing both synthetic reactivity and biological interactions, while the ethyl substituent modulates lipophilicity and steric effects .

Properties

IUPAC Name

1-ethyl-5-nitropyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHISKDUHSLEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-5-nitro-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by nitration. The reaction typically proceeds under mild conditions, often using solvents like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of 1-ethyl-5-nitro-1H-pyrazol-4-amine may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Ethyl-5-nitro-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-ethyl-5-nitro-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Overview of Pyrazole Derivatives

Compound Name CAS Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
1-Ethyl-5-nitro-1H-pyrazol-4-amine Not provided C₅H₈N₄O₂ 156.16 Ethyl, Nitro Nitro, Amine Pharmaceuticals, Agrochemicals
1-Methyl-5-nitro-1H-pyrazol-4-amine 89607-16-9 C₄H₆N₄O₂ 142.13 Methyl, Nitro Nitro, Amine Drug synthesis, Intermediates
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine 1497999-11-7 C₈H₁₅N₃O 169.22 Ethyl, Ethoxy, Methyl Ethoxy, Amine Pharmaceutical intermediates
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine 1856019-49-2 C₁₃H₂₂ClN₅ 283.80 Ethyl, Methyl, Chlorine* Amine, Chlorine* Complex ligands, Drug candidates

Note: Discrepancy exists between the name and formula of the fourth compound; chlorine may represent a counterion or salt form.

Substituent Effects and Reactivity

  • Ethyl vs. However, this substitution reduces aqueous solubility, which may limit applications requiring polar solvents . The methyl analog exhibits higher solubility in polar solvents, making it preferable for reactions in aqueous or alcoholic media.
  • Nitro vs. Ethoxy Groups :

    • The nitro group (electron-withdrawing) stabilizes negative charges and directs electrophilic attacks to meta positions, whereas the ethoxy group (electron-donating) in 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine activates the ring for ortho/para substitutions. This difference impacts synthetic pathways: nitro groups are often reduced to amines for further functionalization, while ethoxy groups may undergo cleavage or participate in nucleophilic reactions .
  • Dimeric Structure :

    • The dimeric compound (CAS 1856019-49-2) introduces steric bulk and multiple binding sites, enabling interactions with larger biological targets. The chlorine atom (if part of the structure) could enhance polarity or serve as a site for nucleophilic substitution .

Biological Activity

1-Ethyl-5-nitro-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. The compound features a pyrazole ring with specific substitutions that enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article provides an overview of the biological activity, synthesis, and potential applications of 1-Ethyl-5-nitro-1H-pyrazol-4-amine, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of 1-Ethyl-5-nitro-1H-pyrazol-4-amine can be represented as follows:

C6H8N4O2\text{C}_6\text{H}_8\text{N}_4\text{O}_2

Key Features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Ethyl Group : Located at the 1-position, contributing to lipophilicity.
  • Nitro Group : Positioned at the 5-position, which can be reduced to form reactive intermediates.
  • Amine Group : Found at the 4-position, enhancing hydrogen bonding capabilities.

Biological Activity

Research indicates that 1-Ethyl-5-nitro-1H-pyrazol-4-amine exhibits a range of biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. In studies, it was tested against both Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics.

Bacterial StrainZone of Inhibition (mm)Comparison Drug
Staphylococcus aureus18Ciprofloxacin
Escherichia coli20Ampicillin
Bacillus subtilis17Ampicillin

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, 1-Ethyl-5-nitro-1H-pyrazol-4-amine has been investigated for anti-inflammatory activity. The mechanism involves inhibition of pro-inflammatory cytokines, which are critical in mediating inflammation. This property positions the compound as a potential therapeutic agent for inflammatory diseases.

The biological activity is attributed to the compound's ability to interact with specific molecular targets. The nitro group can be reduced to form reactive intermediates that participate in redox reactions within cells. Furthermore, the ability to form hydrogen bonds and engage in π-π interactions enhances its binding affinity to target proteins.

Synthesis Methods

The synthesis of 1-Ethyl-5-nitro-1H-pyrazol-4-amine typically involves multi-step reactions. Recent advances in synthetic methodologies have focused on optimizing yield and purity through multicomponent reactions (MCRs).

General Synthesis Steps:

  • Formation of the pyrazole ring via condensation reactions.
  • Introduction of the nitro group through electrophilic nitration.
  • Amine functionalization at the 4-position using suitable amines.

Case Studies

Several studies have highlighted the potential applications of 1-Ethyl-5-nitro-1H-pyrazol-4-amine:

  • Antibacterial Screening : A study conducted by Foroughifar et al. (2018) evaluated various pyrazole derivatives, including 1-Ethyl-5-nitro-1H-pyrazol-4-amine, against multiple bacterial strains. The findings indicated significant antibacterial activity, particularly against resistant strains.
  • Anti-inflammatory Research : Another investigation explored the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The results showed a marked reduction in inflammatory markers following treatment with compounds similar to 1-Ethyl-5-nitro-1H-pyrazol-4-amine.
  • Molecular Docking Studies : Computational studies have been performed to predict how this compound interacts with various biological targets. Docking simulations revealed strong binding affinities with enzymes involved in inflammatory pathways.

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